molecular formula C16H13BrF3N3O2 B2619811 5-bromo-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034430-89-0

5-bromo-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2619811
CAS No.: 2034430-89-0
M. Wt: 416.198
InChI Key: HQCAZUIZOVYPTN-UHFFFAOYSA-N
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Description

5-bromo-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a piperidine ring attached via an ether linkage The piperidine ring is further substituted with a trifluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Bromination: The pyrimidine ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes or ketones.

    Attachment of the Trifluorobenzoyl Group: The trifluorobenzoyl group is introduced via an acylation reaction using trifluorobenzoyl chloride and a base such as pyridine.

    Ether Linkage Formation: The final step involves the formation of the ether linkage between the brominated pyrimidine and the substituted piperidine. This can be achieved through a nucleophilic substitution reaction using a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the trifluorobenzoyl group, potentially converting it to a trifluoromethyl group.

    Substitution: The bromine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines in the presence of a base.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including potential drug candidates.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.

    Industrial Applications: The compound may find use in the development of new materials with specific properties, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism of action of 5-bromo-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluorobenzoyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The bromine atom on the pyrimidine ring can participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-4-yl]oxy}pyrimidine: Similar structure but with a different substitution pattern on the piperidine ring.

    5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine: Chlorine atom instead of bromine on the pyrimidine ring.

    5-bromo-2-{[1-(2,3,4-difluorobenzoyl)piperidin-3-yl]oxy}pyrimidine: Difluorobenzoyl group instead of trifluorobenzoyl.

Uniqueness

The unique combination of the bromine atom on the pyrimidine ring and the trifluorobenzoyl group on the piperidine ring gives 5-bromo-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine distinct chemical properties. These include enhanced binding affinity and specificity for certain biological targets, making it a valuable compound for medicinal chemistry and drug development.

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(2,3,4-trifluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3N3O2/c17-9-6-21-16(22-7-9)25-10-2-1-5-23(8-10)15(24)11-3-4-12(18)14(20)13(11)19/h3-4,6-7,10H,1-2,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCAZUIZOVYPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C(=C(C=C2)F)F)F)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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